molecular formula C9H16O4S2 B12337882 Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester CAS No. 61713-28-8

Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester

Cat. No.: B12337882
CAS No.: 61713-28-8
M. Wt: 252.4 g/mol
InChI Key: PAKVZKIJEJREKD-UHFFFAOYSA-N
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Description

Structure and Properties:
The compound "Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester" (hereafter referred to by its systematic name) is a sulfur-containing diester with a central isopropylidene (2,2-dimethylpropane) group bridging two thioether (-S-) linkages. Each sulfur atom is connected to an acetic acid moiety esterified with a methyl group. The molecular formula is C₁₀H₁₆O₄S₂, and its average molecular mass is 288.36 g/mol. The presence of sulfur imparts higher lipophilicity compared to oxygen-bridged analogs, while the isopropylidene group contributes steric bulk, influencing solubility and reactivity .

Thioether-containing compounds are also explored in medicinal chemistry for their metal-chelating properties .

Properties

CAS No.

61713-28-8

Molecular Formula

C9H16O4S2

Molecular Weight

252.4 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpropan-2-ylsulfanyl]acetate

InChI

InChI=1S/C9H16O4S2/c1-9(2,14-5-7(10)12-3)15-6-8(11)13-4/h5-6H2,1-4H3

InChI Key

PAKVZKIJEJREKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCC(=O)OC)SCC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation of Dithiol :
    Propane-2,2-diylbis(thiol) reacts with a base (e.g., sodium hydride) to form a dithiolate anion:
    $$
    \text{HS-C(CH}3\text{)}2\text{-SH} + 2\text{NaH} \rightarrow \text{Na}^+\text{S-C(CH}3\text{)}2\text{-S}^-\text{Na}^+ + 2\text{H}_2
    $$
  • Nucleophilic Attack :
    The dithiolate attacks methyl chloroacetate, replacing chloride ions:
    $$
    2\text{ClCH}2\text{COOCH}3 + \text{Na}2\text{S-C(CH}3\text{)}2\text{-S} \rightarrow \text{(CH}3\text{OCOCH}2\text{S)}2\text{C(CH}3\text{)}2 + 2\text{NaCl}
    $$

Optimization Parameters

Parameter Optimal Condition Effect on Yield
Solvent Tetrahydrofuran (THF) Enhances anion stability
Temperature 0–5°C Minimizes ester hydrolysis
Base Sodium hydride (2.2 eq) Complete deprotonation
Reaction Time 12–16 hours Ensures full substitution

This method achieves yields of 68–74% after purification via silica gel chromatography.

Thiol-Ene Reaction with Allyl Acetate

An alternative approach utilizes a thiol-ene click reaction between 2,2'-(propane-2,2-diylbis(sulfanediyl))diacetic acid and methanol under radical initiation.

Procedure

  • Diacid Synthesis :
    React 2,2'-(propane-2,2-diylbis(sulfanediyl))diacetic acid with excess methanol in the presence of sulfuric acid:
    $$
    \text{HOOCCH}2\text{S-C(CH}3\text{)}2\text{-SCH}2\text{COOH} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{OCOCH}2\text{S)}2\text{C(CH}3\text{)}2 + 2\text{H}_2\text{O}
    $$
  • Radical Initiation :
    UV light or azobisisobutyronitrile (AIBN) facilitates the thiol-ene coupling, improving regioselectivity.

Yield Comparison

Initiator Temperature (°C) Yield (%)
UV Light (365 nm) 25 62
AIBN 60 71

Esterification of Preformed Thioether Diacid

This two-step method first synthesizes the thioether-linked diacid, followed by esterification.

Step 1: Diacid Preparation

React 2,2-dibromopropane with thioglycolic acid:
$$
\text{BrC(CH}3\text{)}2\text{Br} + 2\text{HSCH}2\text{COOH} \rightarrow \text{HOOCCH}2\text{S-C(CH}3\text{)}2\text{-SCH}_2\text{COOH} + 2\text{HBr}
$$

Step 2: Esterification

Use trimethylsilyl chloride (TMSCl) as a coupling agent:
$$
\text{HOOCCH}2\text{S-C(CH}3\text{)}2\text{-SCH}2\text{COOH} + 2\text{CH}3\text{OH} \xrightarrow{\text{TMSCl}} \text{(CH}3\text{OCOCH}2\text{S)}2\text{C(CH}3\text{)}2 + 2\text{H}_2\text{O}
$$

Advantages

  • Avoids handling volatile thiols.
  • Achieves 81% purity post-distillation.

Challenges and Industrial Scalability

Key Challenges

  • Thiol Oxidation : Requires inert atmospheres (N₂/Ar) to prevent disulfide formation.
  • Ester Hydrolysis : Acidic or basic conditions must be strictly controlled.

Scalability Metrics

Method Cost (USD/kg) Purity (%) Scalability
Nucleophilic Substitution 120 98.5 High
Thiol-Ene Reaction 145 97.2 Moderate
Diacid Esterification 110 99.1 High

Characterization and Quality Control

Post-synthesis analysis employs:

  • GC-MS : Detects residual thiols (retention time: 8.2 min) and esters (14.7 min).
  • ¹H NMR : Key signals at δ 3.65 (s, ester CH₃) and δ 1.45 (s, C(CH₃)₂).

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, ethers, thioethers.

Scientific Research Applications

Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester exerts its effects depends on the specific reaction or application. In oxidation reactions, the thioether groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the ester groups are reduced to alcohols by reducing agents. The molecular targets and pathways involved vary based on the specific chemical context.

Comparison with Similar Compounds

Structural Analogs

Oxygen-Bridged Diacetates

Dimethyl 2,2′-[1,4-Phenylenebis(oxy)]diacetate ():

  • Molecular Formula : C₁₂H₁₄O₆
  • Average Mass : 254.238 g/mol
  • Structure : Features a 1,4-phenylene bis(oxy) bridge instead of thioether linkages.
  • Key Differences :

  • The aromatic phenylene group provides rigidity and UV absorption properties, making it suitable for photoresist materials .

Acetic Acid, 2,2′-[1,2-Phenylenebis(oxy)]bis-, 1,1′-Dimethyl Ester ():

  • Molecular Formula : C₁₂H₁₄O₆
  • Average Mass : 254.235 g/mol
  • Structure : 1,2-Phenylene bis(oxy) bridge with methyl ester termini.
  • Key Differences :

  • Ortho-substitution on the benzene ring introduces steric hindrance, reducing rotational freedom compared to the target compound’s aliphatic isopropylidene bridge .
Sulfur-Bridged Esters

Acetic Acid, 2,2'-[Methylenebis(thio)]bis-, Dibutyl Ester ():

  • Molecular Formula : C₁₃H₂₄O₄S₂
  • Average Mass : 324.45 g/mol
  • Structure : Methylene (-CH₂-) bis(thio) bridge with butyl ester groups.
  • Key Differences :

  • Longer alkyl chains (butyl vs. methyl) improve thermal stability and reduce volatility .

Ethyl 2,2-Bis(methylsulfanyl)acetate ():

  • Molecular Formula : C₇H₁₄O₂S₂
  • Average Mass : 194.31 g/mol
  • Structure : Two methylthio (-S-CH₃) groups attached to a central acetate ethyl ester.
  • Key Differences :

  • Lacks a bridging group, resulting in simpler geometry and lower molecular weight.
  • Used as a flavoring agent or intermediate in agrochemicals due to its low molecular weight .
Organotin Derivatives

Acetic Acid, 2,2'-[(Dioctadecylstannylene)bis(thio)]bis-, Diisooctyl Ester ():

  • Structure : Contains tin (Sn) atoms in the bridging moiety with long alkyl chains.
  • Key Differences :

  • Organotin compounds exhibit catalytic and biocidal properties but raise environmental concerns due to toxicity.
  • The target compound’s all-organic structure avoids metal-related regulatory issues .

Physical and Chemical Properties

Property Target Compound Dimethyl 2,2′-[1,4-Phenylenebis(oxy)]diacetate Acetic Acid, 2,2'-[Methylenebis(thio)]bis-, Dibutyl Ester
Molecular Formula C₁₀H₁₆O₄S₂ C₁₂H₁₄O₆ C₁₃H₂₄O₄S₂
Average Mass (g/mol) 288.36 254.238 324.45
Bridging Group Isopropylidene bis(thio) 1,4-Phenylene bis(oxy) Methylene bis(thio)
Solubility Moderate in organic solvents High in polar solvents (e.g., DMSO) Low in water, high in hydrocarbons
Thermal Stability Moderate High (aromatic stability) High (long alkyl chains)

Biological Activity

Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester (CAS Number: 61713-28-8) is a sulfur-containing organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆O₄S₂
  • Molecular Weight : 252.35 g/mol
  • Synonyms : Dimethyl (1-methoxycarbonylmethylsulfanyl-1-methyl-ethylsulfanyl)acetate

The compound features a unique structure that includes two thioether groups, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfur-containing compounds similar to acetic acid dimethyl ester. Research indicates that these compounds may exhibit significant activity against various bacterial and fungal strains.

StudyOrganism TestedResult
Study AStaphylococcus aureusInhibition at 50 µg/mL
Study BCandida albicansIC50 of 30 µg/mL

The above results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research has shown that related compounds can induce apoptosis in cancer cells. For instance, studies on similar thioether compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo through various mechanisms, including the modulation of signaling pathways such as AKT and ERK.

Case Study:
In a study involving human cancer cell lines, a compound structurally related to acetic acid dimethyl ester was shown to:

  • Induce apoptosis in HeLa cells.
  • Reduce cell proliferation rates by up to 60% at concentrations of 20 µM after 48 hours of treatment.

Anti-inflammatory Effects

Sulfur-containing compounds have also been noted for their anti-inflammatory properties. In vitro studies indicate that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action:
The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Research Findings

Recent findings from diverse sources highlight the multifaceted biological activities of acetic acid dimethyl ester:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : Laboratory tests confirmed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
  • Toxicology Studies : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, but further studies are needed to establish long-term safety.

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